Neomycin

Antimicrobial Resistance CRE Aminoglycoside

Research on multidrug-resistant Gram-negative pathogens often stalls when standard aminoglycosides fail against CRE. Neomycin (CAS 11004-65-2) addresses this gap with superior in vitro potency (MIC50 8 μg/mL, 65.7% susceptibility vs 55.2% for amikacin). - Outperforms 4,6-disubstituted aminoglycosides against CRE, enabling novel scaffold SAR campaigns. - Exceptional thermal stability (no loss at 72°C, pH 7.3) suits thermophilic fermentation and industrial selection. - Pharmacopoeially defined B/C stereoisomer ratio (neomycin C 3.0-15.0%) ensures lot-to-lot consistency for analytical method validation and toxicity benchmarking (highest cochleo-/nephrotoxicity positive control).

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
CAS No. 11004-65-2
Cat. No. B7802328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin
CAS11004-65-2
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VCIWKGPPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents
6.47e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin Procurement & Selection Guide


Neomycin (CAS 11004-65-2) is a complex aminoglycoside antibiotic mixture derived from Streptomyces fradiae, comprising primarily neomycin B (framycetin) and neomycin C, along with minor quantities of neamine (neomycin A) [1]. Commercial neomycin sulfate is an amorphous, water-soluble powder with a molecular formula for the principal component neomycin B of C23H46N6O13 (MW 614) [2]. It is classified as a 4,5-disubstituted deoxystreptamine (DOS) aminoglycoside, distinguishing it structurally from the more clinically utilized 4,6-disubstituted DOS subclass (e.g., gentamicin, amikacin, tobramycin) [3]. The pharmacopoeial standard specifies a neomycin C content of 3.0–15.0% and pH 5.0–7.5 for the sulfate salt .

Neomycin Substitution Limitations


Substituting neomycin with other aminoglycosides such as gentamicin, kanamycin, or amikacin is scientifically unsound due to profound differences in antibacterial spectrum against resistant pathogens, toxicity profile ranking, and chemical stability. Neomycin, a 4,5-disubstituted DOS aminoglycoside, demonstrates superior in vitro activity against carbapenem-resistant Enterobacteriaceae (CRE) compared to 4,6-disubstituted analogs like amikacin and gentamicin, with a 10–20% higher susceptibility rate in clinical isolates [1]. Conversely, neomycin exhibits significantly greater cochleotoxicity and nephrotoxicity than gentamicin or tobramycin, ranking as the most ototoxic and nephrotoxic among clinically relevant aminoglycosides [2][3]. Furthermore, the inherent compositional heterogeneity of neomycin, defined by the stereoisomer ratio of neomycin B and C, critically impacts bioactivity and regulatory compliance, whereas single-component aminoglycosides present a different quality control paradigm [4]. These divergent attributes preclude simple interchangeability.

Neomycin Comparative Evidence


Anti-CRE Activity vs. 4,6-DOS Aminoglycosides

Neomycin retains significantly greater in vitro activity against carbapenem-resistant Enterobacteriaceae (CRE) compared to the 4,6-disubstituted DOS aminoglycosides amikacin, gentamicin, and tobramycin. In a study of 134 CRE clinical strains, 65.7% were susceptible to neomycin (MIC50 8 μg/mL, MIC90 256 μg/mL), whereas susceptibility rates were only 55.2% for amikacin (MIC50 32 μg/mL, MIC90 >256 μg/mL), 28.4% for gentamicin (MIC50 128 μg/mL, MIC90 >256 μg/mL), and 35.1% for tobramycin (MIC50 64 μg/mL, MIC90 >256 μg/mL) [1].

Antimicrobial Resistance CRE Aminoglycoside MIC

Highest Cochleotoxicity Ranking

In a standardized in vitro cochlear culture model using early post-natal mouse outer hair cells, qualitative assessment of apical surface damage ranked aminoglycosides in the following order of ototoxicity: neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin [1]. At a concentration of 1 mM, spectinomycin was essentially non-toxic and neamine effects were marginal, whereas neomycin induced extensive damage including unique whorl-like membrane formations within apical surface lesions [1].

Ototoxicity Hair Cell Aminoglycoside In Vitro Model

Nephrotoxicity Ranking vs. Aminoglycosides

Using standard renal clearance techniques in Sprague-Dawley and Fischer 344 rats, the nephrotoxic action of aminoglycosides was ranked as neomycin >> gentamicin > tobramycin [1]. Notably, the acute hypercalciuric and hypermagnesiuric responses to all three drugs were comparable, indicating that the magnitude of acute physiological responses does not reflect the chronic nephrotoxic potential [1].

Nephrotoxicity Aminoglycoside Renal Clearance Rat Model

High Thermal Stability

Under thermophilic growth conditions (72°C, pH 7.3), neomycin exhibited no detectable loss of antibacterial activity, demonstrating half-life stability comparable to kanamycin and superior to ampicillin (t1/2 = 3.3 hours) [1]. At pH 5.0, however, neomycin became more labile, whereas other compounds such as streptomycin showed increased stability [1].

Antibiotic Stability Thermophilic Conditions Degradation Kinetics

Compositional Heterogeneity and Bioactivity

Neomycin sulfate is a complex mixture in which neomycin B is approximately 65% more active than its stereoisomer neomycin C, and approximately 90% more active than neomycin A . The European Pharmacopoeia mandates that neomycin C content be limited to 3.0–15.0% for neomycin sulfate, whereas framycetin sulfate (purified neomycin B) restricts neomycin C to <3.0% [1].

Quality Control Stereoisomer Antibiotic Potency Pharmacopoeia

Neomycin Application Scenarios


Ototoxicity & Nephrotoxicity Positive Control

Given its established ranking as the most cochleotoxic (neomycin > gentamicin > dihydrostreptomycin > amikacin) [1] and most nephrotoxic (neomycin >> gentamicin > tobramycin) [2] aminoglycoside in comparative models, neomycin serves as the optimal positive control for in vitro and in vivo toxicity studies. Researchers evaluating novel aminoglycoside derivatives or protective agents can reliably benchmark their compounds against neomycin's consistent, high-toxicity phenotype.

CRE Drug Discovery Agent

Neomycin's superior in vitro activity against CRE (65.7% susceptibility, MIC50 8 μg/mL) compared to amikacin (55.2%, MIC50 32 μg/mL) and gentamicin (28.4%, MIC50 128 μg/mL) [1] positions it as a valuable tool compound for medicinal chemistry campaigns targeting non-4,6-DOS aminoglycoside scaffolds. It is particularly relevant for structure-activity relationship (SAR) studies aimed at overcoming aminoglycoside-modifying enzyme-mediated resistance in multidrug-resistant Gram-negative pathogens.

Thermophilic Microbiology & Fermentation

The exceptional thermal stability of neomycin, with no detectable loss of activity after prolonged incubation at 72°C and pH 7.3 [1], makes it a preferred selective agent in thermophilic microbial cultures (e.g., Clostridium thermohydrosulfuricum) and industrial fermentation processes operating at elevated temperatures, where beta-lactam antibiotics like ampicillin rapidly degrade (t1/2 = 3.3 hours at 72°C).

Compositional Analysis QC Standard

The pharmacopoeially defined heterogeneity of neomycin (neomycin C content 3.0–15.0% for neomycin sulfate vs. <3.0% for framycetin sulfate) [2] establishes it as a critical reference material for developing and validating analytical methods (e.g., HPLC-ELSD) used to quantify aminoglycoside stereoisomer ratios. This is essential for both regulatory compliance in pharmaceutical manufacturing and for ensuring lot-to-lot consistency in research applications requiring precise specific activity.

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